molecular formula C18H32N2O8S2 B3087441 N-[t-Butoxycarbonyl]-l-cystine methyl ester CAS No. 1173670-56-8

N-[t-Butoxycarbonyl]-l-cystine methyl ester

Cat. No. B3087441
CAS RN: 1173670-56-8
M. Wt: 468.6 g/mol
InChI Key: YYJNNBRJCNKRNJ-UHFFFAOYSA-N
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Description

“N-[t-Butoxycarbonyl]-l-cystine methyl ester” is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . This compound can further be converted to dehydroalanine .


Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate under basic conditions . The reaction can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group, which is a key feature of esters . The presence of this group significantly influences the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactions of this compound are typical of esters. For instance, it can undergo hydrolysis in the presence of a strong acid to yield a carboxylic acid and an alcohol . Other synthetic pathways to esters also exist .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a liquid form, an optical activity of [α]22/D +21°, c = 7.5 in chloroform, a refractive index n20/D 1.475 (lit.), a boiling point of 214 °C (lit.), and a density of 1.143 g/mL at 25 °C (lit.) .

Scientific Research Applications

Inhibition of L-Cystine Crystal Growth

This compound has been used in research related to the inhibition of L-Cystine crystal growth . L-Cystine kidney stones affect more than 20,000 individuals in the United States alone . Current therapies are often ineffective and produce adverse side effects . The growth of L-Cystine crystals is a critical step in stone pathogenesis . The most effective molecular imposters for crystal growth inhibition were L-Cystine mimics, particularly L-Cystine diesters and diamides .

Understanding Genetic Diseases

The study of this compound is important for providing a better understanding of cystinuria and cystinosis . These are genetic diseases affecting the metabolism of cysteine and the kidney function, leading to the generation of L-Cystine crystals . Recently, the presence of L-Cysteine crystal has been underlined in the case of cystinosis .

Characterization of Abnormal Deposits

The discrepancy between L-Cystine and L-Cysteine has been investigated by theoretical and experimental infrared spectra (IR), X-ray diffraction (XRD) as well as Raman spectra . This aims to obtain a better characterization of abnormal deposits related to these two genetic pathologies .

Modifying Perovskite Solar Cells

Although not directly mentioned in the search results, similar compounds like L-Cysteine have been used to modify the interface between mesoporous TiO2 (mp-TiO2) and perovskite in solar cells . The incorporation of L-Cysteine increases the power conversion efficiency (PCE) from 11.5% to 14.4% . It’s possible that “N,N’-DiBoc-DL-Cystine dimethyl ester” could have similar applications in the field of solar energy.

Mechanism of Action

The mechanism of action of this compound involves the protection of amines during organic synthesis . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

This compound is classified as a combustible liquid . Therefore, it should be handled with care to prevent fire hazards. Additionally, it should be stored properly to ensure its stability and prevent any potential risks .

Future Directions

Future research could focus on developing milder methods for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This could potentially improve the efficiency and versatility of peptide and protein synthesis.

properties

IUPAC Name

methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNNBRJCNKRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[t-Butoxycarbonyl]-l-cystine methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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